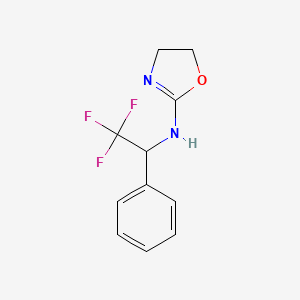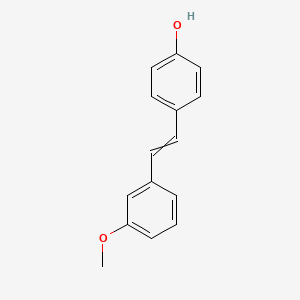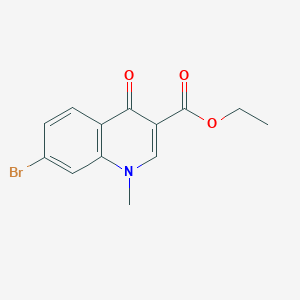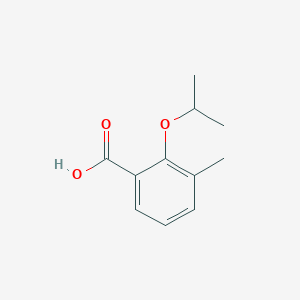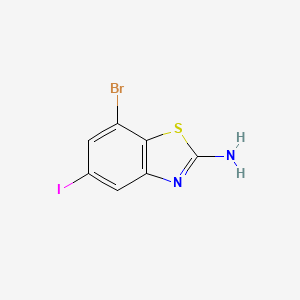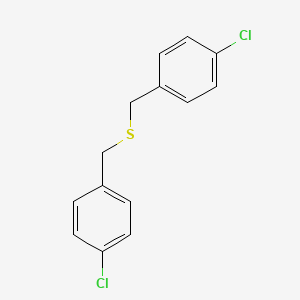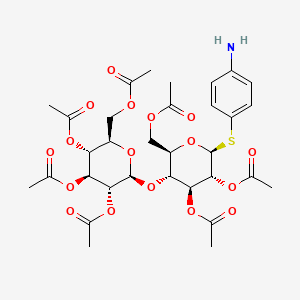![molecular formula C18H23NOS B8748673 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine CAS No. 72278-53-6](/img/structure/B8748673.png)
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine
Overview
Description
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is a complex organic compound characterized by the presence of a thiomorpholine ring attached to a naphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a suitable propylating agent to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthalenes.
Scientific Research Applications
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)morpholine
- 4-(2-(6-Methoxy-2-naphthalenyl)propyl)piperidine
Uniqueness
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72278-53-6 |
|---|---|
Molecular Formula |
C18H23NOS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine |
InChI |
InChI=1S/C18H23NOS/c1-14(13-19-7-9-21-10-8-19)15-3-4-17-12-18(20-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
InChI Key |
XJFSOYAMJALDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCSCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
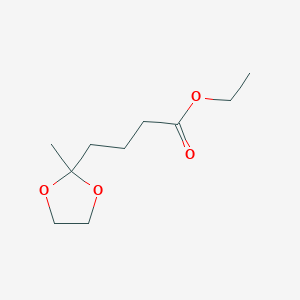
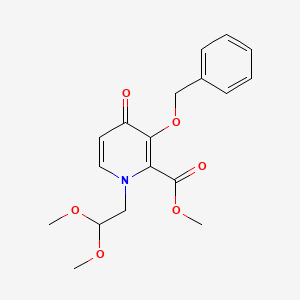
![Isoxazole, 5-[5-[4-(4,5-dimethyl-2-thiazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B8748605.png)
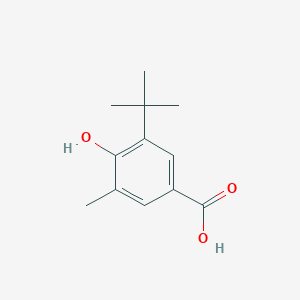
![[3-(2-Hydroxybut-3-yn-2-yl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B8748618.png)
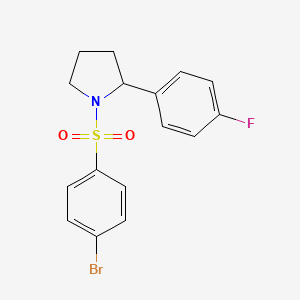
![Methyl [2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B8748637.png)
